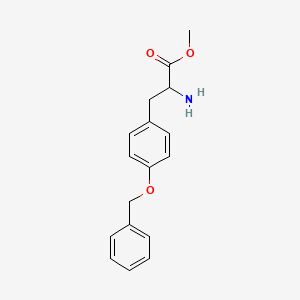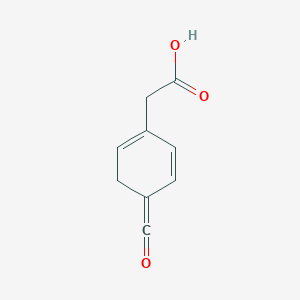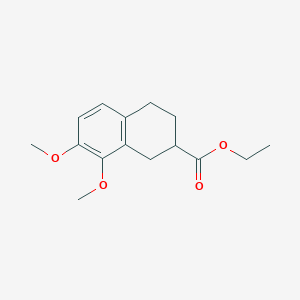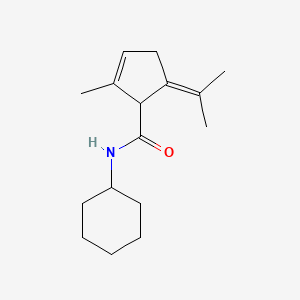
N-cyclohexyl-2-methyl-5-propan-2-ylidenecyclopent-2-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-methyl-5-propan-2-ylidenecyclopent-2-ene-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and a propan-2-ylidene group attached to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-methyl-5-propan-2-ylidenecyclopent-2-ene-1-carboxamide typically involves multiple steps, starting with the preparation of the cyclopentene ring One common method involves the cyclization of a suitable precursor under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the use of catalysts to enhance reaction rates and selectivity. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-methyl-5-propan-2-ylidenecyclopent-2-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or amines, into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), amines (e.g., ammonia, methylamine)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, amines
Scientific Research Applications
N-cyclohexyl-2-methyl-5-propan-2-ylidenecyclopent-2-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methyl-5-propan-2-ylidenecyclopent-2-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-methylpropanamide
- N-cyclohexyl-2-methylcyclopentanecarboxamide
- N-cyclohexyl-2-methyl-5-propan-2-ylidenecyclohexane-1-carboxamide
Uniqueness
N-cyclohexyl-2-methyl-5-propan-2-ylidenecyclopent-2-ene-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group, a methyl group, and a propan-2-ylidene group attached to a cyclopentene ring sets it apart from other similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
15093-31-9 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-cyclohexyl-2-methyl-5-propan-2-ylidenecyclopent-2-ene-1-carboxamide |
InChI |
InChI=1S/C16H25NO/c1-11(2)14-10-9-12(3)15(14)16(18)17-13-7-5-4-6-8-13/h9,13,15H,4-8,10H2,1-3H3,(H,17,18) |
InChI Key |
BRLBPACJQQFNPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(=C(C)C)C1C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Sulfonylbis[3-isothiocyanato-4-(4-methylphenoxy)benzene]](/img/structure/B14003776.png)
![1H-3-Benzazepine,2,3,4,5-tetrahydro-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14003782.png)
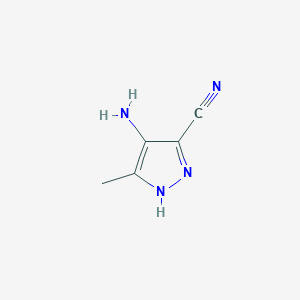

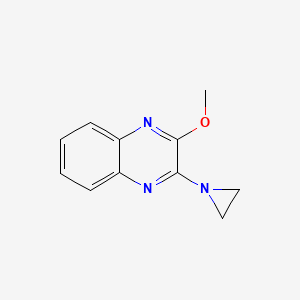
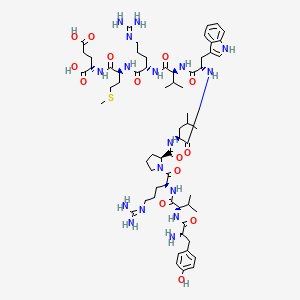
![3-Benzylimidazo[1,5-a]pyridine](/img/structure/B14003806.png)
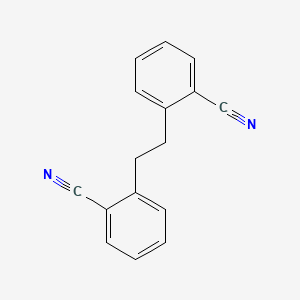
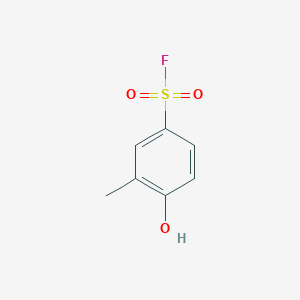
![1-[(1,2,3,4-Tetrahydro-6-quinolinyl)sulfonyl]-decahydro quinoline](/img/structure/B14003836.png)
